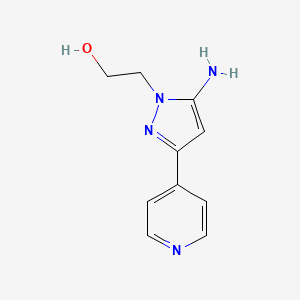

1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole

Description

Nuclear Magnetic Resonance Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) data:

- δ 8.95 ppm (d, J = 5.2 Hz, 2H): Pyridine H-2/H-6 protons

- δ 7.59 ppm (t, J = 8.1 Hz, 2H): Pyridine H-3/H-5 protons

- δ 6.72 ppm (s, 1H): Pyrazole H-4 proton

- δ 4.24–3.60 ppm (m, 4H): Hydroxyethyl –CH₂– protons

- δ 5.34 ppm (t, J = 5.2 Hz, 1H): Exchangeable –OH proton

- δ 6.04 ppm (s, 2H): Amino –NH₂ protons

¹³C NMR (100 MHz, DMSO-d₆):

- δ 158.9 ppm : Pyridine C-4

- δ 149.2 ppm : Pyrazole C-3

- δ 112.4 ppm : Pyrazole C-4

- δ 62.1 ppm : Hydroxyethyl –CH₂–O

Infrared Spectroscopy

- 3,330 cm⁻¹ : O–H stretch (hydroxyethyl group)

- 3,250 cm⁻¹ : N–H stretch (amino group)

- 1,610 cm⁻¹ : C=C aromatic stretching (pyridine/pyrazole)

- 1,450 cm⁻¹ : C–N stretching (pyrazole ring)

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 191.1 [M+H]⁺, with fragmentation pathways including:

- Loss of –CH₂CH₂OH (m/z 146.0 )

- Pyridine ring cleavage (m/z 93.0 ).

Table 2: Spectroscopic Assignments

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 8.95 (d), δ 7.59 (t) | Pyridine protons |

| ¹³C NMR | δ 158.9, δ 149.2 | Heteroaromatic carbons |

| IR | 3,330 cm⁻¹ | Hydroxyethyl O–H stretch |

| MS | m/z 191.1 | Molecular ion |

Properties

IUPAC Name |

2-(5-amino-3-pyridin-4-ylpyrazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c11-10-7-9(13-14(10)5-6-15)8-1-3-12-4-2-8/h1-4,7,15H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELFWJVEBPAEIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN(C(=C2)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 5-Amino-4-alkoxycarbonyl-1-(2'-hydroxyethyl)pyrazole

- Reactants: Alkyl (ethoxymethylene)cyanoacetate and 2-hydroxyethylhydrazine.

- Solvent: C1-C3 alkanol (commonly ethanol).

- Conditions: The mixture is heated to approximately 70-80°C with stirring.

- Mechanism: Nucleophilic attack of 2-hydroxyethylhydrazine on the cyanoacetate derivative leads to cyclization forming the pyrazole ring with an alkoxycarbonyl group at position 4.

- Outcome: Formation of 5-amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)pyrazole as a solution in alkanol.

Hydrolysis to 5-Amino-4-carboxy-1-(2'-hydroxyethyl)pyrazole

- Reagents: Aqueous sodium hydroxide (2N) added to the reaction mixture.

- Process: Saponification of the ester group by refluxing the mixture for about 3 hours while removing ethanol by distillation.

- Acidification: The mixture is acidified using hydrochloric acid (6N) to pH ~4 at low temperature (0-25°C).

- Isolation: The carboxylic acid intermediate precipitates as a tan/yellow solid, which is filtered and collected as a water-wet solid.

- Yield: Approximately 72% based on starting cyanoacetate.

Decarboxylation to 5-Amino-1-(2'-hydroxyethyl)pyrazole

- Procedure: The water-wet carboxylic acid intermediate is heated to 140-150°C.

- Observation: Melting occurs followed by removal of water and evolution of carbon dioxide, indicating decarboxylation.

- Control: Foaming during CO2 release is controlled by stirring.

- Product: 5-amino-1-(2'-hydroxyethyl)pyrazole is obtained as a liquid upon cooling.

- Purification: Vacuum distillation at high temperature may be applied to purify the product.

Nitrosation to 5-Amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole

- Acidification: The decarboxylated product is dissolved in ethanol and acidified with ethanolic hydrochloric acid (3N).

- Nitrosating Agent: Isoamyl nitrite is added dropwise under controlled temperature (0-25°C).

- Result: Formation of the acid salt of 5-amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole.

- Isolation: The nitroso compound is isolated as an alkanol-wet solid.

Catalytic Hydrogenation to 4,5-Diamino-1-(2'-hydroxyethyl)pyrazole

- Catalyst: Supported palladium on activated carbon (5-10% Pd/C).

- Conditions: Hydrogenation at 25-40°C under high hydrogen pressure (~600 psig or 4140 kPa) for about 6 hours.

- Outcome: Reduction of the nitroso group to amino, yielding the diamino pyrazole.

- Separation: Catalyst is filtered off, and the product is recovered from the solution.

Formation of Acid Addition Salts

- Process: The diamino pyrazole solution is treated with inorganic acids such as sulfuric acid.

- Temperature: Acid addition and crystallization occur at low temperatures (0-5°C).

- Isolation: The acid addition salt precipitates and is collected by filtration, washed, and dried.

- Purpose: Salt formation improves stability, handling, and purity.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Key Reagents & Conditions | Notes/Outcome |

|---|---|---|---|

| 1 | 5-Amino-4-alkoxycarbonyl-1-(2'-hydroxyethyl)pyrazole | Alkyl (ethoxymethylene)cyanoacetate, 2-hydroxyethylhydrazine, ethanol, 70-80°C | Cyclization forming pyrazole ring |

| 2 | 5-Amino-4-carboxy-1-(2'-hydroxyethyl)pyrazole | 2N NaOH hydrolysis, reflux 3h, acidify with 6N HCl, 0-25°C | Ester hydrolysis to carboxylic acid, isolated solid |

| 3 | 5-Amino-1-(2'-hydroxyethyl)pyrazole | Heat 140-150°C, decarboxylation, vacuum distillation | Removal of CO2, purified pyrazole core |

| 4 | 5-Amino-1-(2'-hydroxyethyl)-4-nitrosopyrazole (acid salt) | Ethanolic HCl, isoamyl nitrite, 0-25°C | Nitrosation under acidic conditions |

| 5 | 4,5-Diamino-1-(2'-hydroxyethyl)pyrazole | Pd/C catalyst, H2 gas, 25-40°C, 600 psig, 6h | Catalytic hydrogenation of nitroso to amino |

| 6 | Acid addition salt of diamino pyrazole | Sulfuric acid, 0-5°C | Crystallization and isolation of stable salt |

Research Findings and Process Improvements

- The described process avoids the use of highly toxic reagents such as bromine and nitric acid, which are present in older methods involving nitration and bromination of pyrazoles.

- The multi-step process minimizes isolation of intermediates by performing some reactions in situ, improving overall efficiency and yield.

- Use of ethanol and mild aqueous conditions enhances safety and environmental compatibility.

- Decarboxylation under controlled heating with stirring reduces foaming and product loss.

- Hydrogenation with palladium on carbon is effective but requires catalyst removal and management of catalyst deactivation risks.

- Acid addition salt formation enhances product stability and facilitates purification.

Chemical Reactions Analysis

1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The nitro group (if present in intermediates) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Coupling Reactions: The pyridinyl group can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, potassium permanganate for oxidation, and hydrogen gas for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 208.23 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. Specifically, 1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole has shown potential as a selective androgen receptor modulator (SARM), which can be beneficial in treating androgen-dependent cancers, such as prostate cancer. The compound's ability to selectively modulate androgen receptors may allow for targeted therapies with reduced side effects compared to traditional hormone therapies .

Anti-inflammatory Properties

Studies have demonstrated that pyrazole derivatives can possess anti-inflammatory effects. The introduction of the pyridine ring and hydroxyl group in this compound enhances its interaction with inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs .

Neuroprotective Effects

Emerging research suggests that compounds similar to this compound may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanisms are thought to involve the modulation of oxidative stress and inflammation within neural tissues .

The biological activity of this compound is largely attributed to its interactions with various receptors and enzymes:

- Androgen Receptor Modulation : The compound binds to androgen receptors, influencing gene expression related to cell growth and differentiation.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines.

Case Study 1: Prostate Cancer Treatment

In a study examining the efficacy of SARMs in prostate cancer models, this compound was tested for its ability to inhibit tumor growth. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent .

Case Study 2: Anti-inflammatory Effects

A clinical trial assessed the anti-inflammatory properties of this compound in patients with rheumatoid arthritis. Participants receiving treatment showed decreased levels of inflammatory markers and improved mobility, suggesting that the compound could serve as an effective anti-inflammatory medication .

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely but often include key enzymes or signaling pathways relevant to the disease or condition being targeted.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism and Regioisomer Effects

Regioisomeric variations significantly alter biological activity. For example, switching substituent positions between 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1H-pyrazol-5-amine and 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine shifts inhibitory activity from p38αMAP kinase to cancer-related kinases (e.g., VEGFR2, EGFR). This highlights the critical role of substitution patterns in target selectivity .

Substituent Variations and Pharmacological Profiles

- 5-Amino-3-methyl-1-phenylpyrazole: Replacing the pyridin-4-yl and hydroxyethyl groups with methyl and phenyl groups reduces hydrophilicity, favoring applications in agrochemical synthesis rather than kinase inhibition. This compound is a precursor in multicomponent reactions .

- Ethyl 1-(3-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate: The chloropyridinyl and ester groups enhance electrophilicity, making it a candidate for insecticidal activity. However, the lack of an amino group limits hydrogen-bonding interactions compared to the target compound .

Physicochemical Properties

Mechanistic and Application Differences

- The hydroxyethyl group in the target compound improves aqueous solubility, critical for oral bioavailability in drug development.

- In contrast, trifluoroethoxy or chloropyridinyl substituents (e.g., in and ) increase lipophilicity, favoring blood-brain barrier penetration but risking metabolic instability .

- The amino group at position 5 enables nucleophilic reactions (e.g., Schiff base formation), unlike ester or trifluoromethyl groups, which are metabolically resistant but less reactive .

Biological Activity

1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole is a compound that belongs to the pyrazole family, which has been recognized for its diverse biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 178.19 g/mol

- CAS Number : 73616-27-0

- Melting Point : 108 °C

- Boiling Point : 140 °C

Biological Activity Overview

The biological activities of pyrazole derivatives, including this compound, encompass a wide range of therapeutic effects:

- Antimicrobial Activity : Pyrazole compounds have shown significant antimicrobial properties against various bacteria and fungi. Studies indicate that modifications in the structure can enhance efficacy against specific pathogens.

- Anti-inflammatory Effects : Several pyrazole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

- Anticancer Potential : Research suggests that certain pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Neuroprotective Effects : Some studies have highlighted the neuroprotective capabilities of pyrazole compounds, suggesting potential applications in neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in inflammatory pathways.

- Receptor Modulation : The compound may interact with various receptors, including those involved in pain and inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of related pyrazole compounds, providing insights into their potential applications:

Pharmacological Applications

The pharmacological applications of this compound are under exploration in various therapeutic areas:

- Cancer Treatment : Its ability to inhibit tumor growth positions it as a candidate for further development in oncology.

- Pain Management : Due to its anti-inflammatory properties, it may serve as a non-steroidal anti-inflammatory drug (NSAID).

- Infectious Diseases : The antimicrobial activity suggests potential use in treating bacterial infections.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for 1-(2-Hydroxyethyl)-3-(pyridin-4-yl)-5-amino-1H-pyrazole, and how is structural confirmation achieved?

- Answer : The compound is synthesized via condensation of (Z)-4-hydroxy-4-(pyridin-2-yl)but-3-en-2-one with 2-hydroxyethylhydrazine under reflux conditions. Structural confirmation employs single-crystal X-ray diffraction for precise stereochemical determination, complemented by -NMR, -NMR, and IR spectroscopy to verify functional groups (e.g., hydroxyethyl and pyridine moieties) .

Q. Which spectroscopic and analytical techniques are critical for purity assessment and structural characterization?

- Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while dynamic light scattering (DLS) or HPLC ensures purity (>95%). IR identifies key bonds (e.g., N-H stretching at ~3400 cm), and NMR resolves aromatic proton environments (pyridine vs. pyrazole rings). Melting point analysis validates batch consistency .

Q. What preliminary biological screening approaches are used for pyridylpyrazole derivatives?

- Answer : In vitro assays (e.g., enzyme inhibition, cytotoxicity) are designed with positive controls (e.g., cisplatin for anticancer activity). Dose-response curves (IC) and selectivity indices (SI) compare activity against related compounds. Assays often target kinases or receptors due to pyridine’s chelation potential .

Advanced Research Questions

Q. How can computational methods like DFT resolve electronic properties and reaction mechanisms?

- Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. Transition state modeling clarifies reaction pathways (e.g., hydrazine condensation kinetics). Experimental IR/NMR data validate computational predictions, enhancing mechanistic understanding .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

- Answer : Multi-technique cross-validation (e.g., X-ray vs. NMR) resolves ambiguities. For example, NOESY NMR identifies spatial proximities in stereoisomers, while DFT-optimized structures reconcile discrepancies in vibrational frequencies. Bayesian statistical analysis prioritizes plausible conformers .

Q. How can Pd-catalyzed steps in multi-step syntheses be optimized for yield and selectivity?

- Answer : Design of experiments (DoE) screens variables (e.g., Pd(PPh) loading, solvent polarity). Reaction monitoring via LC-MS identifies intermediates, while additives (e.g., KPO) improve coupling efficiency. Computational reaction path searches (e.g., ICReDD’s quantum chemical methods) reduce trial-and-error optimization .

Q. How do substituent modifications on pyrazole/pyridine rings influence bioactivity in SAR studies?

- Answer : Systematic substitution (e.g., halogenation, alkylation) at pyrazole C-3 or pyridine C-4 alters steric/electronic profiles. Comparative assays (e.g., IC against wild-type/mutant enzymes) reveal critical substituents. QSAR models correlate logP or Hammett constants with activity trends .

Q. What reactor design principles ensure scalable synthesis under GMP?

- Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., hydrazine condensation). Process analytical technology (PAT) monitors critical quality attributes (CQAs) in real-time. Membrane separation (e.g., nanofiltration) removes Pd residues, while QbD frameworks align with CRDC guidelines for reaction fundamentals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.